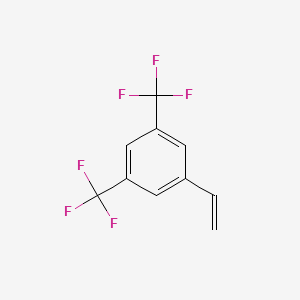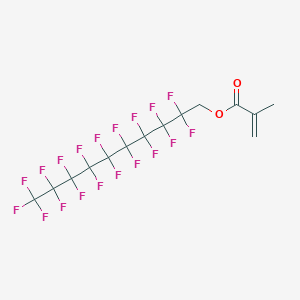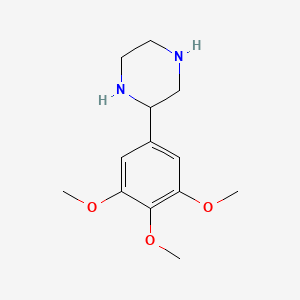
3,5-Bis(trifluoromethyl)styrene
Descripción general
Descripción
3,5-Bis(trifluoromethyl)styrene is a chemical compound characterized by a styrene backbone with two trifluoromethyl groups attached at the 3 and 5 positions. This compound is known for its unique properties, including its high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Mecanismo De Acción
Mode of Action
It is known that the compound has a high degree of electronegativity due to the presence of trifluoromethyl groups . This property could potentially influence its interactions with biological targets.
Biochemical Pathways
One study suggests that the compound may have an impact on the diffusion of polysulfides, which could potentially affect various biochemical processes .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)styrene can be influenced by various environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures but may react under certain conditions . It is also known to be flammable .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used to produce other chemicals, such as 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that the compound can interact with other chemicals to produce different compounds
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 60 °C/20 mmHg and a melting point of 7-8 °C .
Metabolic Pathways
It is known that the compound can be used to produce other chemicals , suggesting that it may be involved in certain chemical reactions or pathways.
Transport and Distribution
It is known that the compound is a liquid at room temperature , which may influence its transport and distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)styrene typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(trifluoromethyl)styrene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-performance polymers with enhanced thermal and chemical resistance.
Substitution Reactions:
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Substitution Reactions: Reagents like halogens or nitro compounds in the presence of catalysts such as aluminum chloride are used.
Major Products Formed:
Polymers: High-performance polymers with applications in coatings and electronics.
Substituted Derivatives: Compounds with enhanced properties for specific applications.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible materials due to its stability and inertness.
Medicine: Explored for drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance materials for electronics and coatings.
Comparación Con Compuestos Similares
α-Trifluoromethylstyrene: Another styrene derivative with a single trifluoromethyl group at the alpha position.
4-Trifluoromethylstyrene: A compound with a trifluoromethyl group at the 4 position on the styrene ring.
Uniqueness: 3,5-Bis(trifluoromethyl)styrene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its thermal and chemical stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
IUPAC Name |
1-ethenyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFICVUCVPKKPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378301 | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-59-7 | |
| Record name | 1-Ethenyl-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3,5-Bis(trifluoromethyl)styrene impact the properties of polystyrene?
A1: Research indicates that incorporating this compound into polystyrene significantly enhances its flame retardancy. [] This modification stems from the presence of fluorine atoms in the this compound structure, which are known to impart flame-retardant properties to polymers. Additionally, the study found that the incorporation of this compound altered the thermal properties of the resulting copolymers. The glass transition temperature (Tg) and thermal stability were affected, as determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). []
Q2: How does the reactivity of this compound compare to styrene in copolymerization reactions?
A2: Studies show that this compound exhibits lower reactivity compared to styrene in copolymerization reactions. The relative reactivity ratios, determined using the Jaacks method, were found to be rSt = 0.47 and rSt(CF3)2 = 0.13. [] These values suggest that this compound has a lower tendency to react with itself compared to styrene, leading to the formation of copolymers with alternating monomer units. This difference in reactivity can be attributed to the electron-withdrawing nature of the trifluoromethyl groups present in this compound, which influences its reactivity in polymerization reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

